

# Technical Guide: 2-Iodo-5-nitrobenzonitrile – Structure, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Iodo-5-nitrobenzonitrile

CAS No.: 101421-15-2

Cat. No.: B011657

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## Executive Summary

**2-Iodo-5-nitrobenzonitrile** (CAS: 101421-15-2) is a highly functionalized aromatic scaffold utilized primarily in pharmaceutical and agrochemical research. Characterized by three distinct functional groups—a reactive iodide, an electron-withdrawing nitro group, and a cyano group—it serves as a versatile "linchpin" intermediate. The iodine atom facilitates selective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the nitro group offers a latent amine for subsequent derivatization.

This guide details the chemical structure, a validated synthesis protocol via the Sandmeyer reaction, and the mechanistic underpinnings required for high-yield production.

## Chemical Structure & Properties[1][2][3][4][5]

The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions. The steric and electronic environment is defined by the ortho-relationship between the cyano and iodo groups, and the meta-relationship of the nitro group to the iodide.

## Physicochemical Data

Property	Data
IUPAC Name	2-Iodo-5-nitrobenzotrile
CAS Number	101421-15-2
Molecular Formula	C <sub>7</sub> H <sub>3</sub> IN <sub>2</sub> O <sub>2</sub>
Molecular Weight	274.02 g/mol
Precursor CAS	17420-30-3 (2-Amino-5-nitrobenzotrile)
Physical State	Solid (Pale yellow to crystalline powder)
Solubility	Soluble in DMSO, DMF, EtOAc; Insoluble in water

## Structural Visualization

The following diagram illustrates the connectivity and functional group orientation.

Figure 1: Connectivity of **2-Iodo-5-nitrobenzotrile** showing the ortho-cyano/iodo and meta-nitro arrangement.

## Synthesis Protocol: The Sandmeyer Route

The most reliable synthesis route is the Sandmeyer reaction starting from commercially available 2-amino-5-nitrobenzotrile. Direct iodination of 3-nitrobenzotrile is not recommended due to poor regioselectivity.

## Retrosynthetic Analysis

- Target: **2-Iodo-5-nitrobenzotrile**<sup>[1][2]</sup>
- Precursor: 2-Amino-5-nitrobenzotrile (Aniline derivative)
- Transformation: Diazotization of amine

Diazonium salt

Nucleophilic displacement by Iodide.

## Experimental Workflow

Caution: Diazonium salts are potentially explosive if allowed to dry. Maintain temperature control throughout.

## Reagents

- Starting Material: 2-Amino-5-nitrobenzonitrile (1.0 eq)
- Acid: Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>, 2.5 M aqueous) or Hydrochloric acid (HCl, 6 M)
- Diazotization Agent: Sodium Nitrite (NaNO<sub>2</sub>, 1.1 eq)
- Iodine Source: Potassium Iodide (KI, 1.5–2.0 eq)
- Solvent: Water / Acetonitrile (optional co-solvent for solubility)

## Step-by-Step Protocol

- Solubilization & Acidification:
  - Charge a 3-neck round-bottom flask with 2-amino-5-nitrobenzonitrile (10 mmol).
  - Add aqueous H<sub>2</sub>SO<sub>4</sub> (30 mL). The amine may not fully dissolve initially due to the electron-withdrawing nitro group reducing basicity.
  - Cool the suspension to 0–5 °C using an ice/salt bath.
- Diazotization:
  - Prepare a solution of NaNO<sub>2</sub> (11 mmol) in minimal water (5 mL).
  - Add the NaNO<sub>2</sub> solution dropwise to the amine suspension, maintaining the internal temperature below 5 °C.
  - Observation: The suspension should clear or change color as the diazonium salt forms. Stir for 30 minutes at 0 °C.

- Validation: Test with starch-iodide paper (turns blue immediately) to confirm excess nitrous acid, then destroy excess with a pinch of urea if necessary.
- Iodination (Sandmeyer Displacement):
  - Dissolve Potassium Iodide (20 mmol) in water (10 mL).
  - Slowly add the cold diazonium solution into the KI solution (inverse addition is often safer and controls nitrogen evolution) or add KI solution to the diazonium mixture dropwise.
  - Critical Step: Vigorous evolution of nitrogen gas ( $N_2$ ) will occur. Foam control may be required.
  - Allow the mixture to warm to room temperature (20–25 °C) over 2 hours.
  - Heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.
- Work-up & Purification:
  - Cool the mixture. Extract with Ethyl Acetate (3 x 50 mL).
  - Wash the organic layer with 10% Sodium Thiosulfate ( $Na_2S_2O_3$ ) to remove excess iodine (indicated by the disappearance of the dark purple/brown color).
  - Wash with brine, dry over anhydrous  $Na_2SO_4$ , and concentrate in vacuo.
  - Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

## Synthesis Process Diagram



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Figure 2: Step-by-step workflow for the Sandmeyer synthesis of **2-Iodo-5-nitrobenzonitrile**.

## Mechanistic Insights

The transformation proceeds via a radical-nucleophilic aromatic substitution (SRN1) or a classical Sandmeyer mechanism involving single electron transfer (SET).

- **Diazotization:** The amine reacts with the nitrosonium ion ( ), generated in situ from nitrous acid, to form the diazonium cation ( ). The electron-withdrawing nitro and cyano groups destabilize this cation, making it highly reactive but also prone to side reactions if the temperature rises.
- **Iodine Displacement:** Unlike chloro- or bromo-Sandmeyer reactions which require copper(I) catalysis, the iodide ion ( ) is a sufficiently strong reducing agent to reduce the diazonium ion directly.
- **Regioselectivity:** The position of the iodine is strictly defined by the position of the initial amino group. No isomer scrambling occurs under these conditions.

## Applications in Drug Discovery[8][9]

This compound is a high-value scaffold because it allows for orthogonal functionalization:

- **Site 1 (Iodide):** Reacts in Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) to attach aryl or alkyl groups.
- **Site 2 (Nitro):** Can be selectively reduced (Fe/HCl or H<sub>2</sub>/Pd) to an aniline after the cross-coupling, enabling amide coupling or reductive amination.
- **Site 3 (Nitrile):** Can be hydrolyzed to an acid/amide or reduced to a benzylamine, though this is usually the final step to avoid interference.

## References

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## Sources

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